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molecular formula C19H22BrFN2O3SSi B8298859 1h-Indazole,6-bromo-3-[(4-fluorophenyl)sulfonyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1h-Indazole,6-bromo-3-[(4-fluorophenyl)sulfonyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No. B8298859
M. Wt: 485.4 g/mol
InChI Key: QIFAJHYACHAXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

Sodium tert-butoxide (0.035 g) was added to an ice-cold solution of 6-bromo-3-[(4-fluorophenyl)sulfonyl]-1H-indazole (Intermediate 69) (0.11 g) in tetrahydrofuran (1.5 ml). 2-(Trimethylsilyl)ethoxymethyl chloride (0.06 ml) was then added and the mixture was warmed to room temp. over 1 h. The reaction was quenched using 2M aqueous ammonia (1 ml) and methanol (1 ml) the solvent was evaporated and the residue was purified on a Varian Bond-Elut SPE cartridge, eluting with cyclohexane:dichloromethane (100:0 to 0: 100) to give the title compound (0.67 g).
Quantity
0.035 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([S:17]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)(=[O:19])=[O:18])=[N:13][NH:14]2)=[CH:10][CH:9]=1.[CH3:27][Si:28]([CH3:35])([CH3:34])[CH2:29][CH2:30][O:31][CH2:32]Cl>O1CCCC1>[Br:7][C:8]1[CH:16]=[C:15]2[C:11]([C:12]([S:17]([C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)(=[O:19])=[O:18])=[N:13][N:14]2[CH2:32][O:31][CH2:30][CH2:29][Si:28]([CH3:35])([CH3:34])[CH3:27])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.035 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.11 g
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)S(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)S(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.06 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temp. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on a Varian Bond-Elut SPE cartridge
WASH
Type
WASH
Details
eluting with cyclohexane:dichloromethane (100:0 to 0: 100)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=NN(C2=C1)COCC[Si](C)(C)C)S(=O)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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